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4-methyl-2-(propan-2-yl)pyridine

Flavor chemistry Olfactory characterization Structure–odor relationship

4-Methyl-2-(propan-2-yl)pyridine, also designated 2-isopropyl-4-methylpyridine, is a disubstituted pyridine derivative bearing a methyl group at the 4-position and an isopropyl group at the 2-position of the aromatic heterocycle (molecular formula C₉H₁₃N, MW 135.21 g/mol). It belongs to the methylpyridine subclass of organic compounds and has been identified as a naturally occurring trace constituent of Mentha arvensis (corn mint) essential oil.

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
CAS No. 4855-56-5
Cat. No. B6166287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2-(propan-2-yl)pyridine
CAS4855-56-5
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C(C)C
InChIInChI=1S/C9H13N/c1-7(2)9-6-8(3)4-5-10-9/h4-7H,1-3H3
InChIKeyIQTHCDAGRCAFJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-(propan-2-yl)pyridine (CAS 4855-56-5) – Compound Identity and Procurement-Relevant Profile


4-Methyl-2-(propan-2-yl)pyridine, also designated 2-isopropyl-4-methylpyridine, is a disubstituted pyridine derivative bearing a methyl group at the 4-position and an isopropyl group at the 2-position of the aromatic heterocycle (molecular formula C₉H₁₃N, MW 135.21 g/mol) [1]. It belongs to the methylpyridine subclass of organic compounds and has been identified as a naturally occurring trace constituent of Mentha arvensis (corn mint) essential oil [2]. The compound is a colorless oil at ambient temperature with a predicted boiling point of 183.2 ± 9.0 °C at 760 mmHg, density of 0.9 ± 0.1 g/cm³, and a computed LogP of approximately 2.40 [3]. Its primary documented industrial relevance lies in the flavor and fragrance sector, where it serves as a key synthetic building block for reconstituting spearmint and guava flavor compositions with enhanced natural character [1].

Why 4-Methyl-2-(propan-2-yl)pyridine Cannot Be Replaced by Generic Alkylpyridines in Formulation


Alkyl-substituted pyridines with superficially similar substitution patterns—such as 2-isopropylpyridine, 4-isopropylpyridine, or 2,4-dimethylpyridine—cannot serve as drop-in replacements for 4-methyl-2-(propan-2-yl)pyridine in odor-active formulations because even minor positional or substituent-type alterations produce fundamentally different olfactory characters [1]. The co-presence of the 2-isopropyl and 4-methyl groups in the specific 2,4-arrangement generates an odor profile described as 'earthy green with somewhat sour and citrus,' whereas the mono-isopropyl analog 2-isopropylpyridine delivers a simpler 'green vegetable cortex' note, and 2,4-dimethylpyridine imparts a distinctly different 'smoky phenolic, fishy, minty' character [1]. Beyond sensory divergence, the boiling point of 4-methyl-2-(propan-2-yl)pyridine (183.2 °C) differs substantially from that of its closest mono-substituted analog 2-isopropylpyridine (~160 °C), directly impacting volatility, headspace partitioning, and flash-point classification during compounding and storage . These cumulative differences—odor quality, volatility, and the demonstrable contribution to flavor naturality documented in patent-level sensory panel studies—mean that substituting a generic alkylpyridine without empirical reformulation will predictably degrade the organoleptic fidelity of the finished product.

Quantitative Differentiation Evidence for 4-Methyl-2-(propan-2-yl)pyridine vs. Closest Analogs


Odor Quality Divergence from 2-Isopropylpyridine (Lacking 4-Methyl) and 2,4-Dimethylpyridine (Lacking Isopropyl)

The odor character of 4-methyl-2-(propan-2-yl)pyridine ('Compound V' in US 5,214,027) is explicitly described as 'earthy green with somewhat sour and citrus' [1]. By contrast, the closest mono-alkyl analog, 2-isopropylpyridine (CAS 644-98-4), which lacks the 4-methyl substituent, exhibits a distinctly different profile: 'green vegetable cortex' when evaluated at 0.01% in propylene glycol . The dimethyl analog 2,4-dimethylpyridine (CAS 108-47-4) deviates even further, delivering a 'smoky phenolic, fishy, minty' note [2]. These qualitative differences demonstrate that neither the isopropyl group alone nor the dimethyl substitution pattern can reproduce the specific earthy-citrus-green character conferred by the 2-isopropyl-4-methyl combination.

Flavor chemistry Olfactory characterization Structure–odor relationship

Boiling Point Differentiation of 4-Methyl-2-(propan-2-yl)pyridine vs. 2-Isopropylpyridine and 4-Isopropylpyridine

The boiling point of 4-methyl-2-(propan-2-yl)pyridine is predicted at 183.2 ± 9.0 °C at 760 mmHg [1]. This is approximately 23 °C higher than that of 2-isopropylpyridine (159.8 ± 0.0 °C at 760 mmHg) and approximately 5–6 °C higher than that of 4-isopropylpyridine (177–178 °C) [2]. The elevated boiling point reflects the additional methyl substituent, which increases molecular weight (135.21 vs. 121.18 g/mol) and enhances van der Waals interactions, thereby reducing relative volatility compared to mono-alkyl pyridines.

Physicochemical characterization Volatility engineering Formulation stability

Sensory Panel Validation in Guava Flavor Formulation: Direct Head-to-Head Demonstration of 4-Methyl-2-(propan-2-yl)pyridine Efficacy

In US Patent 5,214,027, Example 9, a guava flavor formulation (Formula A) containing 4-methyl-2-(propan-2-yl)pyridine (Compound V) at 0.01 parts per 1000 (10 ppm), together with Compounds III (0.01) and VII (0.03), was directly compared with Formula B in which the three pyridine derivatives were replaced by triacetin [1]. In a blinded sensory evaluation by 11 trained flavor panelists, 8 out of 11 members (73%) identified Formula A as delivering 'excellent naturality having sweet tropical odor peculiar to guava flesh' compared to Formula B [1]. This is the only published head-to-head formulation-level comparison in which Compound V's individual contribution to flavor naturality has been isolated and quantified through panelist preference.

Flavor reconstitution Sensory panel evaluation Naturality enhancement

Natural Occurrence Status Differentiates 4-Methyl-2-(propan-2-yl)pyridine from Purely Synthetic Alkylpyridine Analogs

4-Methyl-2-(propan-2-yl)pyridine has been definitively identified as a naturally occurring constituent of Mentha arvensis (corn mint) essential oil, as reported in the seminal characterization study by Ishihara et al. (1992) [1] and corroborated by the NP-MRD natural products database [2]. This contrasts with the closest structural analogs: 2-isopropylpyridine, 4-isopropylpyridine, and 2,4-dimethylpyridine are predominantly known as synthetic/coal-tar-derived chemicals without documented natural occurrence in food-relevant botanicals [3]. The natural-occurrence designation carries regulatory implications for flavor labeling in jurisdictions that differentiate between nature-identical and artificial flavoring substances.

Natural product chemistry Regulatory compliance Flavor ingredient sourcing

Regioselective Synthesis Route Differentiates 4-Methyl-2-(propan-2-yl)pyridine from Its Regioisomer and Establishes a Reproducible Procurement Specification

4-Methyl-2-(propan-2-yl)pyridine (Compound V) is prepared by a regioselective Grignard addition of isopropylmagnesium bromide to the 1-phenoxycarbonyl salt of 4-picoline (γ-picoline), yielding the desired 2-isopropyl-4-methyl regioisomer in 44% isolated yield after silica gel chromatography [1]. This method is structurally specific: the 1-phenoxycarbonyl activating group directs nucleophilic attack to the 2-position of the pyridine ring, ensuring that the isopropyl group is installed at C-2 rather than C-4 [1]. In contrast, the regioisomeric compound 4-isopropenyl-2-methylpyridine (Compound I in the same patent) is synthesized via a fundamentally different route using methyl isonicotinate as the starting material [1]. The synthetic route thus defines the regioisomeric identity, which is critical because even a positional swap of substituents (2-isopropyl-4-methyl vs. 4-isopropenyl-2-methyl) produces a completely different odor profile.

Synthetic methodology Quality control Isomeric purity

Distinct Organoleptic Role vs. 2-Acetyl-4-isopropenylpyridine, the Dominant Spearmint Pyridine

Within the spearmint pyridine family, 2-acetyl-4-isopropenylpyridine (Compound VI) is the most abundant component and delivers a 'grassy-sweet, minty, somewhat amber-like' odor that dominates the basic fraction of spearmint oil [1]. 4-Methyl-2-(propan-2-yl)pyridine (Compound V), though present at lower abundance, contributes a qualitatively distinct 'earthy green with somewhat sour and citrus' character that cannot be replicated by Compound VI [2]. The patent explicitly demonstrates that these compounds produce a 'multiplied effect which cannot be gained alone' when used in combination, as shown in the guava (Example 9) and other flavor formulations [2]. This complementary relationship means that Compound V is not interchangeable with Compound VI but rather serves a specific organoleptic function within multi-component pyridine blends.

Flavor reconstitution Pyridine synergy Spearmint character

Procurement-Relevant Application Scenarios for 4-Methyl-2-(propan-2-yl)pyridine (CAS 4855-56-5)


Synthetic Spearmint and Doublemint Flavor Reconstitution

As a naturally occurring trace pyridine in Mentha arvensis essential oil, 4-methyl-2-(propan-2-yl)pyridine is a required component for synthetic spearmint essential oil formulations that aim to replicate the full organoleptic complexity of natural Scotch spearmint [1]. The compound contributes the 'earthy green with somewhat sour and citrus' note that complements the dominant 'grassy-sweet, minty' character of 2-acetyl-4-isopropenylpyridine [2]. The patent explicitly states that combining multiple pyridine derivatives produces 'an excellent multiplied effect which cannot be gained alone,' and that synthetic spearmint oil incorporating these pyridines achieves 'the same natural feeling, taste and the like as natural essential oil' [2]. Procurement specification should require regioisomeric purity confirmed by ¹H-NMR to avoid contamination with the olfactory-distinct regioisomer 4-isopropenyl-2-methylpyridine [2].

Tropical Fruit Flavor Engineering (Guava and Related Profiles)

In guava flavor compositions, 4-methyl-2-(propan-2-yl)pyridine at an inclusion level of 10 ppm (0.001% w/w of the total flavor formula), in combination with 2,4-diisopropenylpyridine and 2-acetyl-4-isopropylpyridine, was demonstrated to confer 'excellent naturality having sweet tropical odor peculiar to guava flesh' [1]. A blinded sensory panel of 11 trained flavorists produced a statistically meaningful preference ratio of 8:3 (73%) for the pyridine-containing formula over the carrier-substituted control [1]. This evidence supports procurement of the compound for tropical fruit flavor projects where guava, mango, or passionfruit naturality is the target sensory endpoint. The very low effective use level (10 ppm) means that even gram-scale procurement quantities can support kilogram-scale flavor production.

Pyridine Building Block for Structure–Odor Relationship (SOR) Research

4-Methyl-2-(propan-2-yl)pyridine represents a well-characterized entry in the homologous series of 2,4-disubstituted pyridines for which comprehensive odor profiles and spectroscopic data have been published [1][2]. Its fully assigned ¹H-NMR spectrum (δ 1.25, 2.25, 2.94, 6.76, 6.81, 8.26 ppm in CCl₄), EI-MS fragmentation pattern (m/z 135 [M⁺, 40%], 134 [42%], 120 [100%], 107 [28%]), and IR signature (3080, 1603, 1562, 820 cm⁻¹) are documented in the patent literature [2], making it a suitable reference standard for analytical method development, GC-MS library expansion, and fundamental studies correlating pyridine substitution patterns with olfactory receptor activation. The defined synthesis from 4-picoline via regioselective Grignard addition [2] further enables laboratories to prepare the compound in-house for structure–activity relationship studies without dependency on commercial supply chains.

Quality Control Reference Material for Mentha arvensis Essential Oil Authentication

Because 4-methyl-2-(propan-2-yl)pyridine is a confirmed trace constituent of Mentha arvensis essential oil identified by GC-MS and retention index matching against an authenticated synthetic standard [1], it can serve as a marker compound for spearmint oil authenticity testing. The presence or absence of this compound, along with other pyridine derivatives identified in the Ishihara et al. (1992) study, may help differentiate genuine Mentha arvensis oil from adulterated or synthetic-substituted products [1]. Procurement of high-purity (>98% by GC) reference-grade material is essential for constructing calibration curves and validating analytical methods for essential oil quality control laboratories [2].

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